N-Methyl-1-(oxan-2-yl)methanesulfonamide
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Overview
Description
N-Methyl-1-(oxan-2-yl)methanesulfonamide is a chemical compound with the molecular formula C7H15NO3S and a molecular weight of 193.27 g/mol . This compound is a sulfonamide derivative, characterized by its unique molecular structure that includes a methanesulfonamide group attached to an oxane ring. It is known for its high purity and versatility, making it valuable for various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(oxan-2-yl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(oxan-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-Methyl-1-(oxan-2-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Methyl-1-(oxan-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl methanesulfonamide
- N,N-Dimethyl methanesulfonamide
- Methanesulfonamide derivatives
Uniqueness
N-Methyl-1-(oxan-2-yl)methanesulfonamide is unique due to its specific molecular structure, which includes an oxane ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C7H15NO3S |
---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
N-methyl-1-(oxan-2-yl)methanesulfonamide |
InChI |
InChI=1S/C7H15NO3S/c1-8-12(9,10)6-7-4-2-3-5-11-7/h7-8H,2-6H2,1H3 |
InChI Key |
UBWMZNKREXMXSO-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CC1CCCCO1 |
Origin of Product |
United States |
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